molecular formula C13H16BrNO2 B8746001 4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one

4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one

Cat. No. B8746001
M. Wt: 298.18 g/mol
InChI Key: YAOUKUNIICNCJL-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

To a solution of potassium tert-butoxide (472 mg, 4.21 mmol) in THF (4 mL) was added a solution of 1-(2-bromo-3-methylphenylamino)-2-methylpropan-2-ol (724 mg, 2.80 mmol) in THF (10 mL), followed by ethyl 2-chloroacetate (0.45 mL, 4.21 mmol). After 1 h at RT an additional 1 eq of potassium t-butoxide (472 mg, 4.21 mmol) and ethyl 2-chloroacetate (0.450 mL, 4.21 mmol) were added. After 6 h water was added, followed by EtOAc. The organic phase was separated, dried over MgSO4 and the solvent was removed under reduced pressure. The remaining residue was purified by flash chromatography (30-80% EtOAc/hexanes). 4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one was isolated as a light-yellow solid.
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
472 mg
Type
reactant
Reaction Step Three
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])C.[K+].[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[NH:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18].ClCC(OCC)=O.O>C1COCC1.CCOC(C)=O>[Br:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[N:15]1[CH2:16][C:17]([CH3:20])([CH3:18])[O:19][CH2:1][C:2]1=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
472 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
724 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1C)NCC(C)(O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
472 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
ClCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by flash chromatography (30-80% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)N1C(COC(C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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